molecular formula C32H28N2O2 B2502549 (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide CAS No. 198488-02-7

(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide

Cat. No.: B2502549
CAS No.: 198488-02-7
M. Wt: 472.588
InChI Key: GBHWHWOJKCQCEM-IWGRKNQJSA-N
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Description

The compound (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide features a bis-phenylpropenamide core with two (E)-configured α,β-unsaturated amide moieties. Its structure includes:

  • Two phenylpropenamide groups linked via a central 2-methyl-4-(3-methylphenyl)phenyl backbone.
  • Methyl substituents at the 2- and 3-positions of the central phenyl rings, influencing steric and electronic properties.
  • Planar (E)-configuration across both double bonds, promoting conjugation and rigidity.

While direct experimental data for this compound are absent in the provided evidence, comparisons with structurally related enamide derivatives (Table 1) reveal trends in substituent effects, physicochemical properties, and intermolecular interactions.

Properties

IUPAC Name

(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O2/c1-23-21-27(15-17-29(23)33-31(35)19-13-25-9-5-3-6-10-25)28-16-18-30(24(2)22-28)34-32(36)20-14-26-11-7-4-8-12-26/h3-22H,1-2H3,(H,33,35)(H,34,36)/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHWHWOJKCQCEM-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide, also referred to as a derivative of cinnamoyl amines, has been investigated for its biological activities, particularly in the context of cancer treatment and potential opioid-like effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C26H30N2O
  • Molecular Weight: 398.54 g/mol
  • Chemical Structure:
    • The compound features a phenylpropene backbone with multiple aromatic rings and an amide functional group, which is critical for its biological activity.

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific cellular pathways associated with tumor growth. The mechanism involves:

  • Inhibition of Cell Proliferation: Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting EGFR Mutations: Some derivatives have been found to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), making them potential candidates for treating non-small cell lung cancer (NSCLC) .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (nM)References
Anticancer ActivityA431 Cell Line>1000
Anticancer ActivityH1975 Cell Line126
EGFR InhibitionMutant EGFR7
Opioid Receptor BindingKi (nM)2910

Case Studies

  • Anticancer Efficacy in NSCLC:
    A study evaluated the efficacy of a closely related compound in inhibiting the proliferation of NSCLC cells. The compound exhibited selective inhibition against mutant EGFR over wild-type EGFR, demonstrating a promising therapeutic index for targeted cancer therapy .
  • Opioid-like Effects:
    Another investigation into the opioid receptor binding profile revealed that while the compound shows some affinity for opioid receptors, its activity is significantly lower compared to established opioids like fentanyl, indicating a potential for reduced side effects while maintaining some analgesic properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide. Research conducted by Mathew et al. demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation. In vitro assays showed that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies revealed that it could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds derived from similar structures have shown promising results in reducing inflammation markers such as nitric oxide and TNF-alpha, indicating that this compound may possess similar properties .

Analgesic Effects

The analgesic activity of this compound has been explored in various studies, where it has been shown to alleviate pain in animal models effectively. The mechanism involves modulation of pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX) which are involved in the inflammatory response .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Mathew et al., 2021 AnticancerSignificant inhibition of cancer cell growth; induction of apoptosis.
Gaba and Mohan, 2015 Anti-inflammatoryReduction in edema and inflammatory cytokines; potential as an analgesic agent.
Kumar et al., 2015 AnalgesicEffective pain relief compared to standard analgesics; modulation of COX pathways.

Synthetic Approaches

The synthesis of this compound involves several steps including the formation of the phenylpropene backbone and subsequent amide coupling reactions. Techniques such as Mannich reactions have been employed to enhance the yield and purity of the final product .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituents on phenyl rings and the nature of functional groups significantly alter molecular properties:

Compound Name (E-configuration) Substituents Molecular Formula Molecular Weight Key Structural Features References
(E)-N-(4-Methylphenyl)-3-phenylprop-2-enamide 4-methylphenyl, phenyl C₁₆H₁₅NO 237.30 Simplest analog; methyl enhances hydrophobicity
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide Cyano, dimethylamino C₁₈H₁₇N₃O 291.35 Electron-withdrawing (cyano) and donating (dimethylamino) groups modulate electronic properties
(E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Chloro, fluoro, isobutyl C₁₉H₁₉ClFNO 331.81 Halogens increase polarity; branched alkyl adds steric bulk
(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide Acetyl, trifluoromethyl C₁₈H₁₄F₃NO₂ 345.31 Strong electron-withdrawing groups (CF₃, acetyl) enhance stability

Key Observations :

  • Electron-withdrawing groups (cyano in , CF₃ in ) stabilize the enamide moiety via resonance, while electron-donating groups (dimethylamino in ) may enhance solubility in polar solvents.

Physicochemical Properties

Molecular Weight and Solubility
  • The target compound’s molecular weight is estimated to exceed 450 g/mol (assuming C₃₄H₂₉N₂O₂), making it significantly bulkier than simpler analogs like (237.30 g/mol). Higher molecular weight may reduce aqueous solubility, a trend observed in halogenated derivatives (e.g., 331.81 g/mol for ).
  • Hydrophobic substituents (methyl, phenyl) dominate in the target compound, contrasting with polar groups (cyano, CF₃) in , which balance hydrophobicity and dipole interactions.
Melting Points and Thermal Stability
  • Crystallographic data for (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide reveals a monoclinic crystal system (P2₁/c) with a unit cell volume of 1536.3 ų. Such packing efficiency suggests higher melting points compared to less rigid analogs.
  • The trifluoromethyl group in likely enhances thermal stability due to strong C–F bonds, a feature absent in the target compound.

Crystallographic and Conformational Analysis

  • Hydrogen bonding : Amide groups in the target compound can form intermolecular N–H···O bonds, analogous to patterns observed in , where hydrogen-bonding networks dictate crystal packing.
  • Planarity: The (E)-configuration enforces a planar geometry, as seen in , promoting π-π stacking between aromatic rings. This contrasts with non-planar Z-isomers, which are less common in the literature.

Hydrogen Bonding and Molecular Interactions

  • Graph set analysis (as discussed in ) predicts that the target compound’s amide groups participate in R₂²(8) motifs, similar to related enamide derivatives.
  • Solvent interactions : Polar substituents (e.g., hydroxyl in ) improve solubility in protic solvents, whereas the target compound’s methyl and phenyl groups favor aprotic environments.

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